Structural Differentiation via N-Methyl Cap: Molecular Weight and Formula Comparison Against 1-(Stearamidomethyl)pyridinium Chloride
The target compound 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411-40-5) bears an N-methyl substituent on the amide nitrogen, distinguishing it from the demethyl analog 1-(stearamidomethyl)pyridinium chloride (CAS 4261-72-7). This is confirmed by SMILES comparison: C1=[N+](CN(C(=O)CCCCCCCCCCCCCCCCC)C)C=CC=C1.[Cl-] for 26411-40-5 versus C1=[N+](CNC(=O)CCCCCCCCCCCCCCCCC)C=CC=C1.[Cl-] for 4261-72-7 . The N-methyl cap increases the molecular weight by 14.03 g/mol and the molecular formula from C₂₄H₄₃ClN₂O (MW 411.06) to C₂₅H₄₅ClN₂O (MW 425.09) . It also eliminates the secondary amide N–H, converting a hydrogen-bond donor into a tertiary amide incapable of acting as a proton source in nucleophilic displacement or etherification reactions [1].
Comparator: C₂₄H₄₃ClN₂O, MW 411.06, secondary amide
| Evidence Dimension | Molecular structure (N-methylation of amide nitrogen) |
|---|---|
| Target Compound Data | C₂₅H₄₅ClN₂O; MW 425.09; SMILES: C1=[N+](CN(C(=O)CCCCCCCCCCCCCCCCC)C)C=CC=C1.[Cl-]; tertiary amide (no N–H) |
| Comparator Or Baseline | CAS 4261-72-7: C₂₄H₄₃ClN₂O; MW 411.06; SMILES: C1=[N+](CNC(=O)CCCCCCCCCCCCCCCCC)C=CC=C1.[Cl-]; secondary amide (contains N–H) |
| Quantified Difference | ΔMW = +14.03; Δformula = +CH₂; N–H donor count: 0 vs. 1 |
| Conditions | Structural identity confirmed by SMILES, InChI, and molecular formula from authoritative databases (ChemBlink, Molbase, ChemicalBook) |
Why This Matters
The N-methyl cap blocks a key chemical pathway—the amide NH–cellulose hydroxyl condensation—that is essential for permanent covalent water‑repellent finishing documented for the demethyl analog; selecting 26411-40-5 over 4261-72-7 therefore represents a deliberate choice of a non‑covalent (adsorptive) versus covalent (reactive) durability mechanism.
- [1] Schuyten, H. A., Weaver, J. W., Frick, J. G., & Reid, J. D. (1952). Formation of Cellulose Ethers in Water-Repellency Treatment of Cotton with Stearamidomethyl pyridinium Chloride. Textile Research Journal, 22(6), 424–432. https://doi.org/10.1177/004051755202200606 View Source
